Dihydrexidine hydrochloride [(±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride] is a synthetic compound classified as a dopamine D1 receptor full agonist. [, ] It serves as a valuable pharmacological tool in scientific research, particularly in studying the role of dopamine D1 receptors in various physiological and pathological processes. [, ]
Synthesis Analysis
Suzuki Coupling Approach: [] This method involves a Suzuki coupling reaction between a chromene triflate and a boronate ester as a key step. The subsequent steps involve isoquinoline formation and reduction to yield dihydrexidine.
Conjugate Addition Approach: [] A more efficient route involves the conjugate addition of an aryl Grignard reagent to a 2-nitrochromene, followed by further transformations to obtain dihydrexidine.
Molecular Structure Analysis
The chemical reactions involving dihydrexidine hydrochloride are primarily related to its binding interactions with dopamine D1 receptors. [, ] It acts as a full agonist, mimicking the effects of dopamine at these receptors. [, ]
Mechanism of Action
Dihydrexidine hydrochloride exerts its effects by selectively binding to and activating dopamine D1 receptors. [, ] Upon binding, it initiates a cascade of intracellular signaling events, leading to changes in neuronal activity and ultimately influencing various physiological processes. []
Physical and Chemical Properties Analysis
Dihydrexidine hydrochloride exhibits high affinity for porcine D1-like receptors in native striatal tissue (Ki = 20–30 nM) and full intrinsic activity at cloned human dopamine D1 receptors. [] It has a much lower affinity at dopamine D2-like receptors (Ki = 3000 nM), demonstrating its selectivity for D1 receptors. [] Pharmacokinetic studies in humans revealed a short plasma half-life of less than 5 minutes. []
Applications
Investigating Dopamine D1 Receptor Function: It serves as a pharmacological tool to study the role of D1 receptors in cognitive processes, such as memory, learning, and attention. [, , ] Studies using dihydrexidine hydrochloride in non-human primates have provided insights into the complex and task-specific effects of D1 receptor activation on cognitive performance. []
Modeling Parkinson's Disease: Dihydrexidine hydrochloride has shown efficacy in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent. []
Exploring Treatments for Schizophrenia: Studies have investigated the effects of dihydrexidine hydrochloride on cerebral blood flow and working memory in schizophrenic patients, indicating its potential role in understanding and treating this disorder. []
Related Compounds
SKF 38393
Compound Description: (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol, also known as SKF 38393, is a selective dopamine D1 receptor partial agonist. It has been used in animal studies as a discriminative stimulus to investigate the effects of other dopamine D1 receptor agonists, including dihydrexidine hydrochloride [, ].
Relevance: SKF 38393 serves as a relevant structural analog to dihydrexidine hydrochloride because both compounds share a common pharmacophore essential for dopamine D1 receptor binding and activity. This shared pharmacophore consists of a catechol moiety (two hydroxyl groups on an aromatic ring) and a nitrogen atom separated by a specific distance. Both compounds act as dopamine D1 receptor agonists, albeit with different intrinsic activities: dihydrexidine hydrochloride is a full agonist [, ], while SKF 38393 is a partial agonist [, ]. This distinction arises from subtle structural differences influencing their interactions with the receptor.
Dinapsoline
Compound Description: 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline, also known as dinapsoline, is a selective dopamine D1 receptor full agonist, similar to dihydrexidine hydrochloride. It has demonstrated efficacy in animal models of Parkinson's disease [].
Relevance: Dinapsoline shares a close structural resemblance to dihydrexidine hydrochloride, particularly in the catechol moiety and the nitrogen atom positioning, crucial for interacting with the dopamine D1 receptor. The primary difference between dinapsoline and dihydrexidine hydrochloride lies in the core ring system: dinapsoline possesses a naphtho[1,2,3-de]isoquinoline system, whereas dihydrexidine hydrochloride has a benzo[a]phenanthridine system. Despite this difference, the shared pharmacophore and similar intrinsic activity as full D1 receptor agonists make dinapsoline a relevant structural analog to dihydrexidine hydrochloride [].
Compound Description: (±)-trans-9,10-Diacetyloxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, also known as ABT-431, is a prodrug of A-86929. Following administration, ABT-431 is converted into the active metabolite A-86929, a potent and selective dopamine D1 receptor full agonist [].
Relevance: The active metabolite of ABT-431, A-86929, shares a close structural relationship with dihydrexidine hydrochloride, featuring the characteristic catechol unit and a nitrogen atom crucial for dopamine D1 receptor binding. While the core structures of dihydrexidine hydrochloride and A-86929 differ slightly due to the presence of a thiazacyclopentane ring in A-86929, both compounds exhibit full agonist activity at the dopamine D1 receptor, making ABT-431 and its active metabolite relevant for comparison to dihydrexidine hydrochloride [].
Quinpirole
Compound Description: Quinpirole is a dopamine receptor agonist with preferential affinity for D2 and D3 receptors over D1 receptors. Despite this preference, quinpirole demonstrated full substitution for the discriminative stimulus effects of dihydrexidine hydrochloride in rats, suggesting that it might also activate D1 receptors in specific experimental settings [].
Relevance: Although quinpirole typically displays selectivity for D2/D3 receptors, its ability to fully substitute for dihydrexidine hydrochloride in discrimination studies suggests that it can interact with and potentially activate D1 receptors under certain conditions. This interaction might be influenced by factors such as dose, route of administration, or species-specific differences in receptor pharmacology [].
(+)-PD 128907
Compound Description: (+)-PD 128907 is a dopamine receptor agonist with higher affinity for D2 and D3 receptors compared to D1 receptors. Similar to quinpirole, (+)-PD 128907 demonstrated full substitution for dihydrexidine hydrochloride in a rat discrimination study, implying possible interaction with D1 receptors in specific experimental contexts [].
Relevance: Despite its typical preference for D2/D3 receptors, the full substitution of (+)-PD 128907 for dihydrexidine hydrochloride in a behavioral study indicates its potential to activate D1 receptors under certain circumstances. Factors such as dose, route of administration, or interspecies variations in receptor pharmacology might contribute to this observed interaction [].
(+)-7-OH-DPAT
Compound Description: (+)-7-OH-DPAT, or (+)-8-Hydroxy-2-(dipropylamino)tetralin, is a dopamine receptor agonist that primarily targets D3 receptors with a lesser affinity for D2 receptors and minimal activity at D1 receptors. Interestingly, (+)-7-OH-DPAT showed partial substitution for dihydrexidine hydrochloride in a rat discrimination study, suggesting a potential indirect influence on D1 receptor signaling pathways [].
Relevance: Although (+)-7-OH-DPAT predominantly activates D3 receptors, its partial substitution for dihydrexidine hydrochloride in a discrimination paradigm suggests that it may indirectly modulate D1 receptor-mediated effects. This modulation could involve downstream signaling pathways or interactions with other neurotransmitter systems influenced by both D1 and D3 receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines. Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder. DAR-0100A is under investigation in clinical trial NCT01466205 (Clinical Testing of a D1 Agonist for Cognitive Enhancement in Schizotypal Personality Disorder).
MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. MDL 72527 inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia. Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.
Potent and selective H4 receptor antagonist (pKi = 7-8). Shows anti-inflammatory and analgesic effects in vivo. Orally active. A-943931 is Potent and selective H4 antagonist. Potent and selective histamine H4 receptor antagonist (pKi values are 7.15 and 8.12 at human and rat receptors respectively). Blocks inflammation in a peritonitis mouse model and displays efficacy in inflammatory pain and neuropathic pain models. Shows anti-inflammatory and analgesic effects in vivo. Orally active.
PARP-1 and PARP-2 inhibitor (pIC50 values are 8.36 and 7.50 for cell-free recombinant PARP-1 and murine PARP-2 respectively). Displays potent inhibitory activity against human PARP-1 in cell-free and cellular assays in vitro; reduces myocardial infarct size in vivo.
Broad spectrum glutamate receptor antagonist. Water soluble form. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Sodium salt of the broad spectrum EAA ligand DL-AP4. Separate isomers D-AP4.
Viomycin is a tuberactinomycin antibiotic that was used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin. These drugs bind RNA in bacterial ribosomes and inhibit protein synthesis. Viomycin was derived from the actinomycete Streptomyces puniceus. Viomycin is a cyclic polypeptide isolated from Streptomyces puniceus that is used to treat tuberculosis. Viomycin acts by blocking bacterial ribosomal translocation. A strongly basic peptide, antibiotic complex from several strains of Streptomyces. It is allergenic and toxic to kidneys and the labyrinth. Viomycin is used in tuberculosis as several different salts and in combination with other agents.
Internal standard used for quantification of the endogenous cannabinoid Anandamide by GC/LC mass spectrometry. Arachidonoyl ethanolamide-d4 (AEA-d4) contains four deuterium atoms at the hydroxyethyl 1,1',2, and 2' positions. It is intended for use as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry. AEA is the ethanolamine amide of arachidonic acid, first isolated from porcine brain. It is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors and mimics the pharmacologic effects of Δ9-THC. AEA inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC. Deuterated anandamide. Used as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry.